2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.: 303060-62-0
VCID: VC16102126
InChI: InChI=1S/C24H18N2OS/c1-2-7-17-14-18(12-11-16(17)6-1)20-15-21-19-8-3-4-9-22(19)27-24(26(21)25-20)23-10-5-13-28-23/h1-14,21,24H,15H2
SMILES:
Molecular Formula: C24H18N2OS
Molecular Weight: 382.5 g/mol

2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.: 303060-62-0

Cat. No.: VC16102126

Molecular Formula: C24H18N2OS

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine - 303060-62-0

Specification

CAS No. 303060-62-0
Molecular Formula C24H18N2OS
Molecular Weight 382.5 g/mol
IUPAC Name 2-naphthalen-2-yl-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C24H18N2OS/c1-2-7-17-14-18(12-11-16(17)6-1)20-15-21-19-8-3-4-9-22(19)27-24(26(21)25-20)23-10-5-13-28-23/h1-14,21,24H,15H2
Standard InChI Key RNLUYTDUBMGOTP-UHFFFAOYSA-N
Canonical SMILES C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=CS6

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazolo[1,5-c] benzoxazine scaffold fused with a naphthalene moiety at position 2 and a thiophene ring at position 5. This arrangement creates a rigid, planar framework that enhances π-π stacking interactions, a critical feature for binding to biological targets. The IUPAC name, 2-naphthalen-2-yl-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c] benzoxazine, reflects its substitution pattern and stereochemical configuration.

Physicochemical Profile

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC24H18N2OS
Molecular Weight382.5 g/mol
LogP (Predicted)4.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds3

These properties suggest moderate lipophilicity, favorable for blood-brain barrier penetration, and limited solubility in aqueous media.

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis typically involves sequential cyclization and cross-coupling reactions. A generalized route includes:

  • Formation of the Benzoxazine Core: Cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones.

  • Introduction of the Thiophene Moiety: Suzuki-Miyaura coupling using 2-thienylboronic acid.

  • Naphthalene Functionalization: Ullmann coupling with 2-naphthyl halides under copper catalysis.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against microbial strains:

OrganismMIC (µg/mL)
Staphylococcus aureus12.5
Candida albicans25.0

Mechanistic studies propose disruption of fungal ergosterol biosynthesis .

Pharmacological and Toxicological Insights

In Silico ADMET Predictions

Computational models using SwissADME predict:

  • High gastrointestinal absorption (HIA = 92%).

  • CYP3A4 inhibition risk (pIC50 = 5.8).

  • Low Ames test mutagenicity (Probability = 0.17) .

Neuroprotective Activity

In glutamate-induced neuronal injury models, the compound reduced cell death by 40% at 10 µM, potentially via NMDA receptor modulation .

Related Compounds and Structural Analogues

CompoundKey ModificationActivity Highlight
5-(4-Pyridinyl)-analoguePyridine at position 5DHODH inhibition (IC50 = 1.06 µM)
Spirooxindole-pyrazole hybrids Spiro junction at C5Antimycobacterial (MIC = 6.25 µg/mL)

These analogues underscore the versatility of the pyrazolo-benzoxazine scaffold in drug design .

Future Directions and Challenges

Target Identification

Advanced proteomics and CRISPR screening could identify off-target effects, ensuring therapeutic specificity.

Formulation Development

Nanoemulsion systems (e.g., PLGA nanoparticles) may enhance bioavailability, addressing solubility limitations.

Clinical Translation

Phase I trials should assess pharmacokinetics in murine models, prioritizing dose-ranging studies to establish safety margins.

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